N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-fluorobenzamide is a fluorinated benzamide derivative featuring a 3,4-dimethoxyphenethylamine backbone. Structurally, it combines a 4-fluorobenzoyl group with a 3,4-dimethoxyphenethyl moiety, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via amide coupling between 4-fluorobenzoyl chloride and 3,4-dimethoxyphenethylamine, a method analogous to the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), which yields 80% under similar conditions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXSGZXNJNVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide and related benzamide derivatives:
Structural and Functional Insights
- Fluorine vs. Non-Fluorinated Analogs: The 4-fluoro substitution in the target compound enhances electronegativity and metabolic stability compared to Rip-B’s non-fluorinated benzamide . Fluorine’s electron-withdrawing effects may also influence receptor binding affinity, a property leveraged in radiolabeled analogs like $ ^{18}F $-DAFBA for imaging .
- Heterocyclic Modifications : The 2,3-dihydrobenzodioxin substituent in introduces a fused oxygen-rich ring system, which may improve solubility or target neural receptors.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly its interaction with specific receptors and enzymes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorobenzamide structure with a 3,4-dimethoxyphenyl group attached via an ethyl linker. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.
Target Receptors
The primary target of this compound is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor is implicated in various neurological processes and is a focus for neuroprotective drug development.
Mode of Action
The compound binds to α7nAChR, which leads to several downstream effects:
- Neuroprotection : It has been shown to reduce the toxic effects of amyloid proteins on nerve cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of human carboxylesterase-2 (hCE-2), involved in drug metabolism and detoxification pathways, indicating its relevance in pharmacokinetics.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity.
- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
Case Studies and Experimental Data
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Neuroprotection Studies :
- In a study examining the effects on neuronal cultures exposed to amyloid-beta, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the activation of α7nAChR pathways that promote cell survival.
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Anticancer Activity :
- Research involving non-small cell lung cancer (NSCLC) cells indicated that compounds structurally related to this compound exhibited reduced cell viability through induction of apoptosis. The compound's ability to inhibit specific kinases was also noted as a contributing factor to its anticancer activity .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
